(2S)-2-amino(113C)butanedioic acid
Overview
Description
(2S)-2-amino(113C)butanedioic acid is a labeled form of L-Aspartic acid, where the carbon-13 isotope is incorporated at the first carbon position. This compound is used extensively in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields such as biochemistry, pharmacology, and metabolic research .
Mechanism of Action
Target of Action
L-Aspartic acid-1-13C is an isotope-labeled analog of aspartic acid . Aspartic acid is a non-essential amino acid that plays a crucial role in the body’s metabolism. It is involved in the synthesis of other amino acids and key metabolic processes.
Mode of Action
As an isotope-labeled analog, L-Aspartic acid-1-13C behaves similarly to aspartic acid but can be distinguished due to its unique isotopic signature. This allows for detailed tracking and analysis of its interactions with its targets and any resulting changes .
Biochemical Pathways
L-Aspartic acid-1-13C is involved in the same biochemical pathways as aspartic acid. These include the citric acid cycle, where it acts as an intermediate, and the urea cycle, where it plays a role in the removal of excess nitrogen from the body .
Result of Action
The molecular and cellular effects of L-Aspartic acid-1-13C’s action are likely to be similar to those of aspartic acid. Aspartic acid is known to play a role in neurotransmission and the synthesis of other amino acids .
Biochemical Analysis
Biochemical Properties
L-Aspartic acid-1-13C participates in numerous biochemical reactions. It is a precursor for the synthesis of proteins and other essential amino acids such as lysine, threonine, methionine, and isoleucine . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized by mitochondrial aspartate aminotransferase from oxaloacetate and glutamate .
Cellular Effects
L-Aspartic acid-1-13C has significant effects on various types of cells and cellular processes. It plays a critical role in generating cellular activity by transporting NADH molecules to the mitochondria, which is later used to produce ATP . This coenzyme enables metabolism and supports other cellular activity .
Molecular Mechanism
L-Aspartic acid-1-13C exerts its effects at the molecular level through various mechanisms. It is involved in the conversion of ornithine to GABA via the ornithine aminotransferase pathway . Additionally, it shows concentration-dependent excitatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Aspartic acid-1-13C can change over time. For instance, it has been observed that the carboxyl sites of L-Aspartic acid-1-13C have strong interaction with calcium ions in solution and will form coordinated bonds . Such interactions seem to limit the calcium carbonate crystal growth and decrease the formation rate by decreasing calcium diffusion in solution as observed in samples with L-Aspartic acid-1-13C .
Metabolic Pathways
L-Aspartic acid-1-13C is involved in several metabolic pathways. It is a key player in the urea cycle, gluconeogenesis, and the purine-nucleotide cycle . It also maintains NADH delivery to mitochondria and redox balance via the malate–aspartate shuttle .
Subcellular Localization
It is known that L-Aspartic acid, the parent compound of L-Aspartic acid-1-13C, is involved in various cellular processes that occur in different subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S)-2-amino(113C)butanedioic acid can be synthesized through several methods. One common approach involves the use of labeled precursors in a series of chemical reactions. For instance, starting from labeled oxaloacetate, the compound can be synthesized via transamination reactions with labeled glutamate .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria or yeast are cultured in media containing labeled carbon sources. The microorganisms incorporate the labeled carbon into L-Aspartic acid during their metabolic processes .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino(113C)butanedioic acid undergoes various chemical reactions, including:
Oxidation: Conversion to oxaloacetate.
Reduction: Formation of L-alanine.
Substitution: Formation of derivatives such as L-asparagine
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves reagents like ammonia or amines under mild conditions
Major Products
Oxidation: Oxaloacetate.
Reduction: L-alanine.
Substitution: L-asparagine and other amino acid derivatives
Scientific Research Applications
(2S)-2-amino(113C)butanedioic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
L-Aspartic acid-3-13C: Labeled at the third carbon position.
L-Aspartic acid-4-13C: Labeled at the fourth carbon position.
L-Aspartic acid-15N: Labeled with nitrogen-15 isotope.
Uniqueness
(2S)-2-amino(113C)butanedioic acid is unique due to its specific labeling at the first carbon position, which allows for precise tracking of metabolic processes involving the first carbon atom. This specificity makes it particularly valuable in studies where the position of the labeled atom is crucial for understanding the biochemical pathways .
Properties
IUPAC Name |
(2S)-2-amino(113C)butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-GZPBOPPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([13C](=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583962 | |
Record name | L-(1-~13~C)Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81201-97-0 | |
Record name | L-(1-~13~C)Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 81201-97-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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